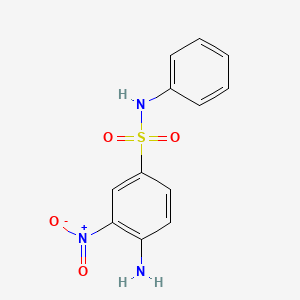

3-Nitro-N-phenylsulphanilamide

Description

Contextualization within Nitro-Aromatic and Sulphonamide Chemistry Research

The study of 3-Nitro-N-phenylsulphanilamide is situated at the intersection of two significant fields in organic and medicinal chemistry: nitro-aromatic and sulphonamide chemistry. Nitro-aromatic compounds, characterized by the presence of a nitro group (–NO2) attached to an aromatic ring, are a cornerstone of industrial and pharmaceutical chemistry. scielo.brnih.gov The nitro group is strongly electron-withdrawing, a property that can significantly influence a molecule's electronic distribution, stability, and receptor binding affinity. svedbergopen.com This functional group is integral to a wide array of bioactive compounds, including antibiotics, antiprotozoal agents, and anticancer drugs. scielo.brmdpi.com The biological activity of many nitro-aromatic drugs is linked to the bioreduction of the nitro group, which can form reactive intermediates. scielo.brsvedbergopen.com

Sulphonamides (or sulfa drugs) represent a major class of synthetic therapeutic agents, first discovered for their antibacterial properties. bohrium.comsaspublishers.com The sulphonamide functional group, R-SO2N-R'R'', is a versatile scaffold in drug design, leading to compounds with a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects. frontiersrj.comresearchgate.net Their mechanism of action often involves mimicking para-aminobenzoic acid (PABA) to inhibit the bacterial enzyme dihydropteroate (B1496061) synthase, which is crucial for folic acid synthesis. saspublishers.comontosight.ai The development of new sulphonamide derivatives remains a key focus of research, aiming to create more effective and targeted therapeutic agents. bohrium.comfrontiersrj.com

Significance of Derivatization in Modulating Chemical Behavior

Derivatization is a fundamental technique in chemistry where a compound is chemically modified to form a new, related compound known as a derivative. wikipedia.org This process involves altering a specific functional group to change the molecule's properties, such as its reactivity, solubility, or detectability for analytical purposes. wikipedia.orgresearchgate.net In the context of complex organic molecules like sulphonamides, derivatization is a powerful tool for modulating chemical and biological behavior. tandfonline.com

By introducing or modifying substituents on the core sulphanilamide structure, chemists can fine-tune its properties. For example, adding a group like the nitro substituent not only alters the electronic properties of the molecule but can also influence its interaction with biological targets. nih.govontosight.ai This strategic modification allows for the exploration of structure-activity relationships, where systematic changes to a molecule's structure are correlated with changes in its biological effects. researchgate.net Derivatization can enhance the potency of a drug, alter its metabolic profile, or improve its suitability for analytical techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netchromatographyonline.com

Overview of Research Trajectories for Complex Organic Molecules

The synthesis and study of complex organic molecules is a rapidly evolving field driven by the need for new materials and therapeutics. researchgate.net Current research trends emphasize the development of efficient, selective, and sustainable synthetic methods. researchgate.netacs.org A major focus is on "green chemistry," which seeks to use environmentally friendly reagents and reaction conditions. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-3-nitro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c13-11-7-6-10(8-12(11)15(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUSOHDADIYAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201089 | |

| Record name | 3-Nitro-N-phenylsulphanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53050-32-1 | |

| Record name | 4-Amino-3-nitro-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53050-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-N-phenylsulphanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053050321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-N-phenylsulphanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-N-phenylsulphanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-N-PHENYLSULPHANILAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YPH367A35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 3 Nitro N Phenylsulphanilamide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer a more streamlined approach to obtaining 3-Nitro-N-phenylsulphanilamide. These methods typically involve the introduction of a nitro group onto the N-phenylsulphanilamide backbone.

Nitration Reactions of N-Phenylsulphanilamide

The most common direct approach is the electrophilic nitration of N-phenylsulphanilamide. This reaction introduces a nitro (NO₂) group onto the aromatic ring.

The classic and widely used nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). ontosight.ai Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.gov The reaction conditions, such as temperature and the ratio of the acids, are critical for optimizing the yield and minimizing side reactions. For instance, the nitration of acetanilide (B955), a related precursor, is typically carried out by introducing it into a stirred solution of chlorosulfuric acid, followed by heating to control the reaction. chemicalbook.com

| Nitrating System | Typical Conditions | Role of Components |

| Nitric Acid/Sulphuric Acid | Concentrated acids, controlled temperature | H₂SO₄ catalyzes the formation of the nitronium ion (NO₂⁺) from HNO₃. ontosight.ainih.gov |

| Acetyl Nitrate | Formed in situ from nitric acid and acetic anhydride (B1165640) | A milder nitrating agent, can offer different regioselectivity depending on the solvent. nih.gov |

| Ammonium (B1175870) Nitrate/Potassium Hydrogen Sulfate | Green, inexpensive, and easy to handle reagents | Provides a regioselective ortho-nitration for phenols. dergipark.org.tr |

| Copper(II) Nitrate Trihydrate | Efficient and inexpensive nitrating reagent | Used for regioselective mono-nitration of phenolic compounds. researchgate.net |

Controlling the position of the incoming nitro group (regioselectivity) is a significant challenge in the nitration of substituted benzene (B151609) rings. In N-phenylsulphanilamide, two aromatic rings are present, and the directing effects of the existing substituents play a crucial role. The sulfonamide bridge (-SO₂NH-) and the phenylamino (B1219803) group (-NHPh) influence the position of nitration. The amide group is generally considered an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. stackexchange.comlibretexts.org However, the bulky nature of the substituent and the reaction conditions can influence the ratio of ortho and para products. dergipark.org.tr For instance, in the nitration of N-phenylsulfonylindole, temperature was found to be a key factor in determining the regioselectivity between the 3-nitro and 6-nitro isomers. nih.gov

The choice of solvent can also dramatically affect the regioselectivity. For example, the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester with nitric acid in acetic anhydride yields the 2-nitro product, while using trifluoroacetic acid as the solvent directs the nitration to the 6-position. nih.gov The formation of the σ-complex, an intermediate in electrophilic aromatic substitution, is almost always the rate-limiting step, and its stability influences the final product distribution. nih.gov

Multi-Step Synthetic Sequences from Precursors

Multi-step syntheses provide greater control over the final product's structure, often leading to higher purity and allowing for the introduction of various functionalities.

Utilizing N-Acetylsulfanilyl Chloride in Coupling Reactions

A versatile precursor for the synthesis of sulfonamide derivatives is N-acetylsulfanilyl chloride. chemicalbook.comacs.org This compound can be reacted with various amines to form the corresponding sulfonamides. In the context of this compound synthesis, a strategy would involve coupling N-acetylsulfanilyl chloride with a substituted aniline (B41778). For example, it has been used in the synthesis of N⁴-acetyl-N¹-disubstituted phenylsulfanilamide compounds by reacting it with aminophenols in the presence of a base like sodium bicarbonate. lookchem.com The acetyl group serves as a protecting group for the amino functionality on the sulfanilyl moiety and can be removed in a subsequent step. This precursor is prepared by the reaction of acetanilide with chlorosulfuric acid. chemicalbook.com

Condensation Reactions Involving Nitroaniline Intermediates

Another important multi-step approach involves the condensation of a nitroaniline intermediate with a sulfonyl chloride. For instance, 2-nitroaniline (B44862) can be reacted with benzenesulfonyl chloride or its derivatives to form the corresponding N-(nitrophenyl)benzenesulfonamide. researchgate.netmdpi.com A specific example is the synthesis of 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (B165840) from 2-nitroaniline and 4-methylbenzenesulfonyl chloride. researchgate.net This strategy allows for the precise placement of the nitro group on the desired phenyl ring prior to the formation of the sulfonamide linkage. The reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid formed during the reaction. aub.edu.lb

Similarly, the synthesis of N-substituted-4-amino-3-nitrobenzenesulfonamides has been achieved by reacting a sulfonyl chloride derivative with an appropriate amine, followed by catalytic hydrogenation to convert the nitro group to an amino group if desired. tandfonline.com

Exploration of Alternative Synthetic Pathways

Traditional methods for synthesizing sulfonamides often rely on the reaction of a sulfonyl chloride with an amine. nih.govajchem-b.com However, research has expanded into alternative pathways that offer different advantages, such as improved efficiency, milder reaction conditions, or novel reactivity.

Photochemical and Electrochemical Synthesis

The use of electrochemistry offers a clean and efficient alternative for synthesizing sulfonamides, as it can obviate the need for chemical oxidants or reductants. researchgate.net General electrochemical methods have been developed for creating sulfonamide derivatives, which could be applicable to the synthesis of this compound. One such approach involves the electrochemical oxidation of a compound like 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids. rsc.org This method, conducted in aqueous ethanol (B145695) at a neutral pH, has been shown to produce N,N-diarylsulfonyl derivatives in yields ranging from 55% to 76%. rsc.org

Another electrochemical strategy is the dehydrogenative synthesis, which creates C-N or N-S bonds directly. researchgate.net For instance, the homocoupling of N-aryl-2-naphthylamines can be achieved electrochemically to form binaphthyl diamines, proceeding through a radical-radical coupling mechanism. mdpi.com While not a direct synthesis of this compound, these principles demonstrate the potential of electrosynthesis for forming the core bonds of complex sulfonamides under controlled conditions. researchgate.netmdpi.com

Information on the direct photochemical synthesis of this compound is not extensively reported in the literature, suggesting it is a less common or explored pathway compared to electrochemical and other modern synthetic methods.

Green Chemistry Approaches in Sulphonamide Synthesis

In recent years, significant effort has been dedicated to developing more environmentally benign methods for sulfonamide synthesis. sci-hub.se These "green" approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Mechanochemistry and Solvent-Free Synthesis: A notable green method is the solvent-free mechanochemical synthesis of sulfonamides using a ball mill. rsc.org This one-pot, two-step process involves the oxidation-chlorination of disulfides using solid sodium hypochlorite (B82951) (NaOCl·5H₂O), followed by amination. rsc.org This approach significantly lowers the Environmental Factor (E-factor), a key green chemistry metric, compared to traditional solution-based methods. For example, the synthesis of a sulfonamide via this mechanochemical route had an E-factor of approximately 1, whereas the solution-based equivalent had an E-factor of 112. rsc.org Another solvent-free method involves the reaction of a sulfonyl chloride with a silane, where the only byproduct is trimethylsilyl (B98337) chloride, which can be distilled off and reused. sci-hub.se

Water as a Benign Solvent: Water is an ideal green solvent, and methods have been developed to synthesize sulfonamides within it. sci-hub.se One approach involves the one-pot reaction of thiols or disulfides with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) and an amine in water. sci-hub.se Another facile method describes the dropwise addition of a tosyl chloride to an aqueous solution of an amino acid in the presence of sodium carbonate, yielding the desired sulfonamide in high yields (88-93%). sci-hub.se

Advanced Catalysis: The use of innovative catalysts provides another avenue for green sulfonamide synthesis. A copper-catalyzed method allows for the one-step synthesis of functionalized aryl sulfonamides from stable sodium sulfinates in green solvents like γ-valerolactone. acs.org Another approach employs a nanostructured ruthenium catalyst immobilized on magnetite (nano-Ru/Fe3O4) for the direct coupling of alcohols and sulfonamides. acs.org This heterogeneous catalyst facilitates a domino dehydrogenation-condensation-hydrogenation sequence, producing only water as a byproduct and allowing for easy magnetic separation and recycling of the catalyst. acs.org

| Green Synthesis Strategy | Key Reagents/Conditions | Advantages | Yield | Ref. |

| Mechanochemistry | Ball mill, solid NaOCl·5H₂O | Solvent-free, low E-factor | N/A | rsc.org |

| Neat (Solvent-Free) | Sulfonyl chloride, silane | No solvent, reusable byproduct | 94% | sci-hub.se |

| Aqueous Synthesis | Thiols/disulfides, DCH, amine, water | Environmentally benign solvent | N/A | sci-hub.se |

| Copper Catalysis | Sodium sulfinates, amine, Cu salt, γ-valerolactone | Use of green solvents | Good | acs.org |

| Nano-Ru Catalysis | Alcohols, sulfonamides, nano-Ru/Fe3O4 | Only water as byproduct, recyclable catalyst | >80% | acs.org |

Derivatization Strategies and Analogue Synthesis

The modification of the this compound scaffold is crucial for developing new analogues. These strategies focus on altering specific parts of the molecule, such as the N-phenyl ring, the sulfonamide linkage itself, or the placement of the nitro group.

N-Substitution Modifications on the Phenyl Ring

Modifying the N-phenyl ring is a common strategy for creating diverse sulfonamide derivatives. tandfonline.com A general method for this involves the synthesis of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (B32628) derivatives. tandfonline.com This multi-step synthesis begins with the chlorosulfonation of a substituted phenyl starting material, followed by reaction with a substituted amine to form the sulfonamide, and subsequent coupling reactions to yield the final products. tandfonline.com This allows for the introduction of a wide variety of substituents onto the phenyl ring attached to the sulfonamide nitrogen.

Another approach starts with a simple aromatic amine, such as aniline, to synthesize various N-phenylsulfonamide derivatives with different substitution patterns. nih.gov Furthermore, the synthesis of quaternary ammonium sulfonamides has been described, where modifications are made to the phenyl ring to incorporate moieties that can be quaternized, often to impart specific properties like antimicrobial activity. google.comgoogle.com

| Starting Material | Modification Strategy | Example Product Class | Ref. |

| Substituted Phenyl Acetate (B1210297) | Chlorosulfonation followed by amination and coupling | [N-(Substituted phenyl)-2-sulfamoyl) phenyl)] acetamides | tandfonline.com |

| Aniline | Reaction with various sulfonyl chlorides | N-phenylsulfonamide derivatives | nih.gov |

| N-(3-(dimethylamino)propyl)phenylsulfonamide | Alkylation with substituted benzophenones | Quaternary ammonium sulfonamides | google.com |

Modifications at the Sulphonamide Linkage

The sulfonamide group (-SO₂NH-) is a critical pharmacophore, and its modification can lead to new chemical entities. tandfonline.comekb.eg One strategy involves the N-alkylation of the sulfonamide nitrogen. For example, immobilized nitro-substituted benzenesulfonamides can be N-alkylated with reagents like 1,2-dibromoethane (B42909) or propargyl bromides to construct new heterocyclic scaffolds such as oxopiperazines and 1,2,3-triazoles. sci-hub.se

A carbene-catalyzed method allows for the highly enantioselective modification of the sulfonamide N-H bond, producing phthalidyl derivatives under mild conditions. rsc.orgntu.edu.sg This reaction demonstrates high chemoselectivity, proceeding on a sulfonamide moiety without affecting other amine groups in the same molecule. rsc.org

The sulfonamide linkage can also be formed in novel ways to create stable bonds. For instance, a cation-exchange membrane with sulfonate groups can be modified by chlorosulfonation and subsequent reaction with a diamine. researchgate.net This process forms a stable sulfonamide bond on the surface of the material. researchgate.net While some modifications, such as N,N-disubstitution, can lead to a loss of biological activity in certain classes of sulfonamides, these chemical strategies provide a toolbox for creating diverse analogues. tandfonline.com

Strategic Incorporation of the Nitro Group into Sulphonamide Scaffolds

The nitro group is a significant feature of this compound, and its incorporation is a key synthetic consideration. The presence of an electron-withdrawing group, such as a nitro group, has been noted to enhance the antibacterial activity of some sulfonamide derivatives. nih.govajchem-b.com

A highly strategic method involves using nitroarenes directly as the nitrogen source for the sulfonamide. organic-chemistry.orgnih.gov An iron-catalyzed system has been developed for the direct coupling of nitroarenes with sodium arylsulfinates to form N-arylsulfonamides. organic-chemistry.orgnih.gov This one-step method is efficient, proceeds under mild conditions, and tolerates a wide range of functional groups on both the nitroarene and the sulfinate. organic-chemistry.org Mechanistic studies suggest that the N-S bond is formed through the direct coupling of the nitroarene with the sodium arylsulfinate before the nitro group is reduced. organic-chemistry.org

The nitro group can also be used as a synthetic handle for subsequent transformations. In one ring expansion strategy, the reduction of a 2-nitro sulfonamide precursor to an aniline initiates an intramolecular cyclization to form medium and large ring cyclic sulfonamides. researchgate.net Additionally, 2- or 3-nitro-substituted indoles have been shown to undergo nucleophilic addition and cycloaddition reactions, where the nitro group activates the indole (B1671886) ring and directs the chemical outcome. researchgate.net The use of 2- or 4-nitrobenzenesulfonamides is also a common strategy in solid-phase synthesis, where the nitro-substituted scaffold can be a key intermediate for building more complex molecules. sci-hub.se

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations. The resulting spectrum provides a unique fingerprint of the compound. For 3-Nitro-N-phenylsulphanilamide, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational modes include the asymmetric and symmetric stretching of the nitro (NO₂) group, typically observed in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. scialert.netspectroscopyonline.com The sulfonamide group (SO₂NH) would show characteristic stretching vibrations for the S=O bonds. Additionally, N-H stretching vibrations from the amine and sulfonamide groups, as well as C-H and C=C stretching from the aromatic rings, would be present. scialert.netresearchgate.net

Table 1: Expected FTIR Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1570–1485 |

| Nitro (NO₂) | Symmetric Stretch | 1370–1320 |

| Amine (N-H) | Stretch | 3500–3300 |

| Sulfonamide (N-H) | Stretch | 3300–3200 |

| Sulfonamide (S=O) | Asymmetric & Symmetric Stretch | 1350–1300 & 1160–1140 |

| Aromatic (C=C) | Stretch | 1600–1450 |

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. While strong absorptions in FTIR are due to polar bonds, strong signals in Raman are often from non-polar or symmetric bonds.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the breathing modes of the phenyl rings. The nitro group also gives a characteristic Raman signal. researchgate.net The S-N and C-S bonds within the sulfonamide linkage would also be Raman active. researchgate.net Comparing FTIR and Raman spectra can help in the definitive assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons of the two phenyl rings in this compound would appear in the downfield region of the spectrum (typically 6.5-8.5 ppm), with their splitting patterns revealing their substitution arrangement. chemicalbook.comrsc.org The proton of the secondary amine (N-H) and the protons of the sulfonamide (SO₂NH₂) would also give distinct signals. rsc.org

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a signal at a characteristic chemical shift. The aromatic carbons would have signals in the range of 110-160 ppm. mdpi.com The presence of the electron-withdrawing nitro and sulfonamide groups would significantly influence the chemical shifts of the carbons on the substituted phenyl ring. semanticscholar.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Type of Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 6.5–8.5 |

| ¹H | Amine Proton (N-H) | Variable, broad |

| ¹H | Sulfonamide Protons (SO₂NH₂) | Variable, broad |

Note: Predicted values are based on typical ranges for these functional groups. Actual values would need to be determined experimentally. sigmaaldrich.com

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other, helping to trace the proton-proton networks within the two aromatic rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton's signal to its attached carbon. mdpi.comlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. It is instrumental in connecting the different fragments of the molecule, for instance, linking the phenyl rings through the sulfonamide and amine bridges. mdpi.com

Through the combined interpretation of these 2D NMR spectra, the complete chemical structure of this compound can be definitively confirmed.

Single Crystal X-ray Diffraction for Molecular Conformation and Packing

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. ucibio.pt This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. scielo.brpreprints.org

Successful analysis yields a detailed model of the molecule, providing exact bond lengths, bond angles, and torsion angles. For this compound, this would reveal the conformation of the molecule, including the relative orientations of the two phenyl rings and the geometry around the sulfur and nitrogen atoms. Furthermore, it elucidates how the molecules pack together in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding involving the amine and sulfonamide groups, and π-π stacking between the aromatic rings. nih.govresearchgate.net This information is invaluable for understanding the compound's physical properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Analysis of Bond Lengths, Angles, and Dihedral Angles

The core structure consists of a sulfonamide bridge (-SO₂NH-) linking two phenyl rings, one of which is substituted with both an amino and a nitro group. The geometry around the sulfur atom is anticipated to be a distorted tetrahedron. In related sulfonamide structures, the S-N bond lengths are typically in the range of 1.62 to 1.63 Å. chinesechemsoc.orgnih.gov The S=O bond lengths are expected to be approximately 1.43 to 1.44 Å, and the S-C bond connecting to the nitro-substituted ring is around 1.77 Å. chinesechemsoc.orgnih.gov

A key feature of these N-aryl sulfonamides is the significant twist between the two aromatic rings. The dihedral angle, which measures this twist, between the sulfonyl-bound ring and the anilino ring in the isomers is reported to be between 36° and 60°. nih.govnih.gov This non-planar conformation is a result of the steric hindrance and electronic effects of the sulfonamide bridge. The torsion angle around the S-N bond (C-N-S-C) is a critical parameter, with values around -73° and +62° observed in the 2-nitro and 4-nitro isomers, respectively. nih.govnih.gov These values indicate a gauche conformation of the N-C bond relative to the S=O bonds. nih.gov

Table 1: Representative Bond Lengths and Angles from Isomeric Nitro-N-phenylbenzenesulfonamides Data is illustrative and based on published crystal structures of isomers.

| Parameter | 2-Nitro-N-phenylbenzenesulfonamide nih.gov | 4-Nitro-N-phenylbenzenesulfonamide nih.goviucr.org | Expected Range |

| Bond Lengths (Å) | |||

| S—N | 1.628 (15) | 1.636 (2) | 1.62 - 1.64 |

| S—C | 1.771 (17) | 1.769 (3) | 1.76 - 1.78 |

| S=O (avg.) | ~1.43 | ~1.43 | 1.42 - 1.44 |

| **Bond Angles (°) ** | |||

| O—S—O | 119.89 (9) | 119.58 (14) | 118 - 120 |

| N—S—C | 107.41 (8) | 107.72 (14) | 107 - 109 |

| Dihedral/Torsion Angles (°) | |||

| Dihedral Angle (Ring-to-Ring) | 59.55 (7) | 36.19 (18) | 35 - 60 |

| C—N—S—C Torsion Angle | -72.83 (15) | 61.89 (32) | 60 - 75 |

Intermolecular Interactions and Supramolecular Assembly in the Solid State

The solid-state architecture of aromatic sulfonamides is primarily governed by a network of intermolecular hydrogen bonds. acs.orgresearchgate.net For this compound, the presence of an N-H donor in the sulfonamide group, an N-H donor in the amino group, and multiple oxygen acceptors (from both the sulfonyl and nitro groups) allows for the formation of robust hydrogen-bonding networks.

The most significant interaction is the N-H···O hydrogen bond, linking the sulfonamide nitrogen (donor) to a sulfonyl oxygen (acceptor) of an adjacent molecule. nih.goviucr.org This interaction is a recurring motif in sulfonamide crystal structures, often leading to the formation of one-dimensional C(4) chains or centrosymmetric dimers with R²₂(8) ring motifs. nih.goviucr.orgscience.gov The amino group (NH₂) provides additional hydrogen bond donors, which can interact with either the nitro group's oxygen atoms or another sulfonyl oxygen, further extending the structure into a three-dimensional supramolecular assembly.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure through fragmentation analysis. The molecular formula of this compound is C₁₂H₁₁N₃O₄S, giving it a molecular weight of approximately 293.3 g/mol . nih.gov

Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation patterns based on its functional groups. researchgate.netnih.gov The fragmentation of aromatic sulfonamides is well-documented and often involves several key pathways. nih.govresearchgate.net

A primary and highly characteristic fragmentation for many aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da, via a rearrangement process. researchgate.netnih.gov Another common cleavage occurs at the S-N bond. researchgate.net Furthermore, the presence of the nitro group introduces another predictable fragmentation pathway: the loss of a nitro radical (•NO₂), corresponding to a mass loss of 46 Da.

A plausible fragmentation pattern for this compound would begin with the molecular ion peak [M]⁺• at m/z 293. Subsequent fragmentation could produce the ions detailed in the table below.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

| 293 | Molecular Ion | [C₁₂H₁₁N₃O₄S]⁺• | - |

| 247 | Loss of Nitro Group | [C₁₂H₁₁N₂O₂S]⁺• | •NO₂ |

| 229 | Loss of Sulfur Dioxide | [C₁₂H₁₁N₃O₂]⁺• | SO₂ |

| 186 | Loss of SO₂ from [M-NO₂]⁺• | [C₁₂H₁₁N₂]⁺• | SO₂ |

| 156 | Benzenesulfonyl Cation | [C₆H₄NO₂S]⁺ | •C₆H₅NH |

| 92 | Anilino Cation | [C₆H₅NH]⁺ | •SO₂(C₆H₄NO₂) |

Thermal Analysis Techniques for Stability Studies (e.g., TGA, DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide crucial information about the thermal stability and decomposition profile of a compound. tandfonline.comakjournals.comosti.gov

TGA measures the change in mass of a sample as a function of temperature. For this compound, a typical TGA curve would show a region of thermal stability at lower temperatures, followed by one or more distinct weight loss steps at higher temperatures, indicating decomposition. orientjchem.org The initial decomposition step is often associated with the loss of the most thermally labile functional group. In nitroaromatic compounds, this is frequently the nitro group. researchgate.netdtic.mil A subsequent, more significant weight loss would correspond to the catastrophic breakdown of the core aromatic sulfonamide structure. Some related sulfonamides exhibit thermal stability up to approximately 200-210 °C. researchgate.net

DTA measures the temperature difference between the sample and an inert reference. This technique reveals thermal events like phase transitions and reactions. The DTA thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. researchgate.net This would be followed by one or more broad exothermic peaks at higher temperatures, corresponding to the energy released during the oxidative decomposition processes observed in the TGA curve. scielo.br Combining TGA and DTA allows for a comprehensive understanding of the material's behavior upon heating. orientjchem.org

In-Depth Theoretical and Computational Analysis of this compound Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound This compound . Despite the detailed outline provided for a thorough analysis, specific research dedicated to the quantum chemical calculations, molecular dynamics, and other computational aspects of this particular molecule could not be located.

Theoretical and computational chemistry provides invaluable insights into the intrinsic properties of molecules, predicting their behavior and characteristics at an atomic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard tools for elucidating electronic structure, molecular orbitals, and potential energy surfaces. Furthermore, molecular dynamics simulations are instrumental in understanding the conformational flexibility and behavior of molecules in different environments.

However, searches for dedicated studies applying these techniques to this compound have been unsuccessful. Consequently, the specific data required to populate the requested sections and subsections—including HOMO-LUMO energy gaps, electrostatic potential surfaces, vibrational frequencies, and solvation effects for this compound—are not available in the public domain.

While computational studies have been performed on structurally related compounds, such as various substituted benzenesulfonamides and nitroanilines, the strict focus on This compound precludes the inclusion of such data. Extrapolating findings from different, albeit similar, molecules would be scientifically unsound and would not accurately represent the unique properties of the target compound.

This absence of specific research highlights a potential area for future investigation within the field of computational chemistry. A dedicated theoretical study on this compound would be necessary to generate the scientifically accurate and detailed information requested. Without such a study, a comprehensive article adhering to the provided outline cannot be produced.

Theoretical and Computational Chemistry Investigations

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of a molecule with its physicochemical properties. This methodology is instrumental in predicting the properties of new compounds without the need for extensive experimental work.

Derivation of Molecular Descriptors

To build a QSPR model for 3-Nitro-N-phenylsulfanilamide, a variety of molecular descriptors are derived from its chemical structure. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic makeup.

Examples of Molecular Descriptors for 3-Nitro-N-phenylsulfanilamide:

| Descriptor Type | Specific Descriptor | Description |

| Topological | Wiener Index | Represents the sum of distances between all pairs of atoms. |

| Randić Index | A measure of molecular branching. | |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. stenutz.eu |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating reactivity. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. sielc.com |

These descriptors are calculated using specialized software and form the basis for the predictive models.

Predictive Modeling of Physicochemical Properties (e.g., Reactivity, Electronic Properties)

Once the molecular descriptors are calculated, statistical methods are employed to develop a mathematical model that links them to specific physicochemical properties. Multiple Linear Regression (MLR) and machine learning algorithms are commonly used for this purpose. researchgate.netnih.gov

For 3-Nitro-N-phenylsulfanilamide, a hypothetical QSPR model for predicting its reactivity, represented by the energy of the Lowest Unoccupied Molecular Orbital (LUMO), might take the following form:

LUMO Energy = c0 + (c1 * Wiener Index) + (c2 * Dipole Moment) + (c3 * LogP)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis of a training set of related sulfonamide compounds. researchgate.net

Hypothetical Predictive Model for Electronic Properties:

| Property | Model Equation | R² |

| Reactivity (LUMO Energy) | LUMO = 0.5 - 0.02LogP + 0.1Dipole | 0.85 |

| Polarizability | Polarizability = 15 + 0.3*Molecular Volume | 0.92 |

These models allow for the rapid estimation of properties for novel derivatives of 3-Nitro-N-phenylsulfanilamide, guiding further research and development.

Reaction Pathway Analysis and Mechanistic Computations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving 3-Nitro-N-phenylsulfanilamide. By mapping out the potential energy surface, researchers can identify the most likely pathways for a reaction to occur.

Transition State Characterization and Activation Barriers

A key aspect of reaction pathway analysis is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

For a hypothetical hydrolysis reaction of 3-Nitro-N-phenylsulfanilamide, computational methods like Density Functional Theory (DFT) can be used to locate the transition state structure. The energy difference between the reactants and the transition state is the activation barrier.

Calculated Activation Barriers for a Hypothetical Reaction:

| Reaction Step | Activation Barrier (kcal/mol) |

| Nucleophilic attack | 15.2 |

| Leaving group departure | 8.5 |

A lower activation barrier indicates a faster reaction rate. These calculations can reveal the rate-determining step of the reaction.

Solvent Effects on Reaction Energetics

The solvent in which a reaction is carried out can have a significant impact on its energetics. Computational models can account for these solvent effects, providing a more accurate picture of the reaction in a real-world setting.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including individual solvent molecules in the calculation, which is more computationally intensive but can provide greater detail about specific solvent-solute interactions.

Influence of Solvent on a Hypothetical Reaction's Activation Barrier:

| Solvent | Dielectric Constant | Activation Barrier (kcal/mol) |

| Gas Phase | 1 | 25.0 |

| Dioxane | 2.2 | 20.5 |

| Water | 78.4 | 15.2 |

As the polarity of the solvent increases, the activation barrier for this hypothetical reaction decreases, indicating that the reaction is favored in more polar environments. This is often due to the stabilization of charged intermediates or transition states by the polar solvent molecules.

Chemical Reactivity and Mechanism Studies

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Aromatic rings are generally nucleophilic and readily undergo electrophilic aromatic substitution (SₑAr). chemistrysteps.comwikipedia.org This reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic system. wikipedia.org The mechanism proceeds in two steps: the initial attack of the electrophile on the electron-rich π system of the ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the rapid removal of a proton to restore aromaticity. minia.edu.egmasterorganicchemistry.com

Conversely, aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SₙAr). chemistrysteps.comwikipedia.org This pathway is favored when strong electron-withdrawing groups are present on the ring, which activate it towards attack by a nucleophile. chemistrysteps.comwikipedia.org The SₙAr mechanism also typically proceeds in two steps: the addition of a nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of a leaving group. chemistrysteps.comnih.gov

Substituents on an aromatic ring significantly affect its reactivity towards electrophilic attack by either donating or withdrawing electron density. minia.edu.eg Electron-donating groups activate the ring, making it more reactive than benzene (B151609), while electron-withdrawing groups deactivate the ring, making it less reactive. lumenlearning.comunizin.org

Both the nitro group and the sulphonamide group are powerful electron-withdrawing groups, and thus they deactivate the aromatic rings to which they are attached, making electrophilic aromatic substitution reactions slower compared to unsubstituted benzene. lumenlearning.comlkouniv.ac.in The nitro group, in particular, is one of the most strongly deactivating groups due to both inductive and resonance effects, reducing the ring's reactivity by a factor of more than 10 million in some cases. unizin.orglibretexts.org The sulphonyl group (-SO₂) is also strongly deactivating. lkouniv.ac.in

Conversely, this electron deficiency makes the nitro-substituted ring highly activated for nucleophilic aromatic substitution (SₙAr). wikipedia.org Strong electron-withdrawing groups, especially those positioned ortho or para to a potential leaving group, stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the reaction. chemistrysteps.comsemanticscholar.org

| Substituent Group | Effect on Electrophilic Aromatic Substitution (SₑAr) | Effect on Nucleophilic Aromatic Substitution (SₙAr) |

|---|---|---|

| Nitro (-NO₂) | Strongly Deactivating | Strongly Activating |

| Sulphonamide (-SO₂NHR) | Strongly Deactivating | Activating |

In addition to affecting reactivity, substituents determine the regiochemistry of subsequent substitution reactions. They are classified as either ortho, para-directors or meta-directors. minia.edu.egunizin.org

Nitro Group (-NO₂) : The nitro group is a meta-director for electrophilic substitution. minia.edu.eglibretexts.org When an electrophile attacks at the ortho or para positions, one of the resulting resonance structures places a positive charge on the carbon atom directly bonded to the positively charged nitrogen of the nitro group. This arrangement is highly energetically unfavorable. libretexts.org Attack at the meta position avoids this destabilizing interaction, making it the favored pathway. minia.edu.eglibretexts.org

Sulphonamide Group (-SO₂NH-Ph) : The sulphonyl portion (-SO₂) of the sulphonamide group is strongly electron-withdrawing and acts as a meta-director for electrophilic substitution on the nitro-substituted ring for the same reasons as the nitro group. minia.edu.eglibretexts.org Therefore, on the first ring (the 3-nitrobenzenesulfonyl portion), both existing substituents direct incoming electrophiles to the position meta to both of them (C5).

| Substituent Group | Directing Effect (for SₑAr) | Classification |

|---|---|---|

| Nitro (-NO₂) | Meta | Deactivating |

| Sulphonamide (-SO₂NHR on Ring 1) | Meta | Deactivating |

| Amine Linkage (-NH-SO₂R on Ring 2) | Ortho, Para | Deactivating |

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important chemical transformations. Its strong electron-withdrawing nature is key to its reactivity. nih.govmdpi.com

The reduction of an aromatic nitro group to a primary amino group is a fundamental transformation in organic synthesis. wikipedia.org This process involves a six-electron reduction and can be achieved using a variety of reagents and conditions. nih.gov The reduction proceeds through intermediate species, such as nitroso and hydroxylamine derivatives. nih.govmdpi.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation : This is a widely used method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas (H₂). wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems : The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) is a classic and effective method for nitro group reduction. wikipedia.orgmdpi.comcommonorganicchemistry.com

Sulfide Reagents : Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used, sometimes allowing for the selective reduction of one nitro group in a polynitrated compound. wikipedia.orgcommonorganicchemistry.com

| Reagent/Method | Description | Product |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation, often considered a clean and efficient method. commonorganicchemistry.com | Amino group (-NH₂) |

| Fe, HCl or CH₃COOH | Dissolving metal reduction; iron is inexpensive and commonly used. commonorganicchemistry.com | Amino group (-NH₂) |

| SnCl₂, HCl | Tin(II) chloride provides a mild method for reducing nitro groups. wikipedia.orgcommonorganicchemistry.com | Amino group (-NH₂) |

| Zn, NH₄Cl | Zinc dust with ammonium (B1175870) chloride can be used to stop the reduction at the hydroxylamine stage. wikipedia.orgmdpi.com | Hydroxylamine group (-NHOH) |

As previously mentioned, the nitro group strongly activates an aromatic ring for nucleophilic aromatic substitution (SₙAr). nih.gov This activation is most effective when the nitro group is positioned ortho or para to a leaving group (such as a halogen), as it can effectively stabilize the intermediate Meisenheimer complex through resonance. chemistrysteps.comwikipedia.org

Furthermore, the nitro group itself can function as a leaving group in SₙAr reactions, being displaced by a nucleophile. nih.gov This is particularly common in highly electron-deficient aromatic or heteroaromatic systems. wikipedia.orgstackexchange.com The ability of the nitrite anion (NO₂⁻) to depart is facilitated by the stability of the resulting product and the strong activation provided by other electron-withdrawing groups on the ring. semanticscholar.orgstackexchange.com

Chemical Transformations at the Sulphonamide Moiety

The sulphonamide functional group (-SO₂NH-) is a key feature in many pharmaceuticals and can undergo specific chemical transformations. The synthesis of N-arylsulfonamides can be achieved through various methods, including the reaction of nitroarenes with sodium arylsulfinates in the presence of an iron catalyst and a reductant. organic-chemistry.org This suggests that the sulphonamide bond can be formed under specific catalytic conditions.

Reactions involving the sulphonamide moiety itself include:

N-Arylation/N-Alkylation : The hydrogen on the sulphonamide nitrogen can be substituted. For example, copper-catalyzed N-arylation using aryl boronic acids is a known method to form more complex sulphonamides. ekb.eg

Hydrolysis : The S-N bond of a sulphonamide can be cleaved under harsh acidic or basic conditions, though it is generally more stable to hydrolysis than amides or esters.

Reductive Cleavage : Certain strong reducing agents can cleave the S-N bond.

The synthesis of sulphonamides often involves the reaction of an amine with a sulfonyl chloride in the presence of a base. ekb.eg This fundamental reaction highlights the electrophilic nature of the sulfur atom in the sulfonyl chloride and the nucleophilic nature of the amine.

Hydrolytic Stability of the Sulphonamide Linkage

The sulfonamide bond is generally characterized by high stability towards hydrolysis, particularly under neutral or basic conditions. This stability is a key feature contributing to the widespread use of sulfonamides in various applications. However, under strong acidic conditions and elevated temperatures, the sulfonamide linkage can be cleaved.

Cycloaddition Reactions and Related Pericyclic Processes

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a fundamental class of reactions in organic chemistry. msu.eduebsco.comlibretexts.org Cycloaddition reactions, a major type of pericyclic reaction, involve the formation of a cyclic molecule from two or more unsaturated molecules. msu.edulibretexts.org

While there is no specific literature detailing the participation of 3-Nitro-N-phenylsulfanilamide in cycloaddition reactions, the aromatic rings within its structure could theoretically act as components in such transformations, although this is generally unfavorable due to the disruption of aromaticity. More plausible is the involvement of the nitro group. Nitroarenes can participate in [3+2] cycloaddition reactions. For instance, nitro-substituted formonitrile N-oxide has been studied in [3+2] cycloaddition reactions with alkenes to form 3-nitro-2-isoxazolidines. mdpi.com It is conceivable that under appropriate conditions, the nitro group of 3-Nitro-N-phenylsulfanilamide could be transformed into a reactive intermediate capable of undergoing cycloaddition.

Complexation and Coordination Chemistry (if applicable with metal centers)

The sulfonamide group and the nitro group of 3-Nitro-N-phenylsulfanilamide possess lone pairs of electrons and can potentially coordinate with metal centers. The coordination chemistry of sulfonamides is well-documented, with the nitrogen and/or oxygen atoms of the sulfonyl group acting as donor sites. Similarly, the oxygen atoms of the nitro group can also coordinate to metal ions.

Studies on related compounds have demonstrated this coordinating ability. For example, complexes of various metal ions with ligands containing nitro groups have been synthesized and characterized. mdpi.comresearchgate.netnih.gov The coordination can lead to the formation of various structures, from simple mononuclear complexes to polymeric networks. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. For instance, 3,5-dinitrobenzoic acid has been shown to coordinate to 3d transition metals through its carboxylate and nitro groups, forming a range of coordination polymers. mdpi.com While no specific studies on the complexation of 3-Nitro-N-phenylsulfanilamide have been found, it is reasonable to expect that it could act as a ligand, coordinating to metal ions through the oxygen atoms of the nitro and sulfonyl groups, and potentially the sulfonamide nitrogen.

Potential Non Biological Applications and Functional Materials Development

Role as a Versatile Synthon in Organic Synthesis

3-Nitro-N-phenylsulfanilamide serves as a valuable synthon in organic synthesis, providing a foundational structure for the creation of more complex molecules. Its utility stems from the presence of multiple reactive sites, including the nitro group and the sulfonamide linkage, which can be chemically modified to introduce a variety of functional groups.

Precursor for Advanced Organic Building Blocks

Aromatic nitro compounds are important intermediates in both synthetic organic chemistry and the chemical industry. researchgate.net They are frequently used to synthesize other industrially significant precursors, such as amines, azides, hydroxylamines, and azo compounds. researchgate.net The reduction of the nitro group in 3-Nitro-N-phenylsulfanilamide to an amino group is a key transformation. This process opens up pathways to a diverse range of functionalized amines, which are crucial in the preparation of pharmaceuticals, agrochemicals, polymers, and dyes. researchgate.net The resulting amino-sulfonamide can undergo further reactions, such as diazotization followed by substitution, to introduce a wide array of functionalities.

The development of efficient synthetic methods is a significant area of research. nih.gov Nitro compounds like 3-Nitro-N-phenylsulfanilamide are considered versatile building blocks for creating pharmaceutically relevant substances. nih.gov The ability to transform the nitro group into other functional groups is a critical step in synthesizing these complex molecules. researchgate.net

Recent advancements have focused on developing more efficient and environmentally friendly methods for these transformations. researchgate.net The catalytic reduction of nitroarenes is a widely used and benign method for preparing a diverse range of functionalized amines. researchgate.net

Scaffold for Complex Molecular Architecture

The inherent structure of 3-Nitro-N-phenylsulfanilamide, with its two phenyl rings linked by a sulfonamide bridge, provides a robust scaffold for constructing complex molecular architectures. This framework allows for the systematic introduction of various substituents on both aromatic rings, leading to the synthesis of a library of compounds with diverse three-dimensional structures and properties.

The nitroimidazole scaffold, a related class of compounds, has been extensively explored in drug discovery and has led to the development of several successful drugs and clinical candidates. nih.gov This highlights the potential of nitrogen-containing aromatic scaffolds in medicinal chemistry. The functionalization of such known scaffolds is a key strategy in the development of new bioactive molecules. nih.gov

The synthesis of complex organic molecules often relies on a hierarchical approach where simpler building blocks are used as precursors for more intricate structures. 3-Nitro-N-phenylsulfanilamide can be considered a key building block in this hierarchical assembly, enabling the construction of larger and more complex molecular entities.

Exploration in Materials Science

The unique electronic and structural features of 3-Nitro-N-phenylsulfanilamide and related nitro-aromatic compounds make them promising candidates for the development of novel functional materials.

Development of Optoelectronic Materials (if relevant to nitro-aromatics)

Aromatic compounds containing a nitro group often exhibit polarized molecular structures due to the strong electron-withdrawing nature of the nitro group. rsc.org This polarization can lead to interesting optoelectronic properties. The presence of both an electron-donating group (the phenylamino (B1219803) group) and an electron-withdrawing group (the nitro group) in 3-Nitro-N-phenylsulfanilamide suggests potential for intramolecular charge transfer, a key characteristic for various optoelectronic applications.

Attaching one or more nitro groups to an aromatic ring can cause a bathochromic shift, moving the optical absorption from the ultraviolet to the visible region of the spectrum. rsc.org This property is attractive for the development of organic dyes and pigments. While many nitroaromatic compounds are non-fluorescent, some, particularly those with a donor-acceptor structure, can exhibit fluorescence. rsc.org

Precursors for Polymeric Materials

Aromatic diamines, which can be derived from the reduction of dinitro compounds, are essential monomers for the synthesis of high-performance polymers like polyamides and polyimides. nbinno.com While 3-Nitro-N-phenylsulfanilamide is a mono-nitro compound, its derivatives with additional nitro groups could be reduced to form diamines suitable for polymerization. These polymers often exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them valuable in industries such as aerospace and electronics. nbinno.com

The incorporation of sulfonamide moieties into polymer backbones can also impart desirable properties. For instance, 4-Nitro-1,3-phenylenediamine is used as a monomer to create polymers with enhanced thermal stability. nbinno.com

Catalytic Applications (e.g., organocatalysis, ligand synthesis for metal catalysis)

While direct catalytic applications of 3-Nitro-N-phenylsulfanilamide are not extensively documented, its structural features suggest potential roles in the development of catalysts.

The reduction of aromatic nitro compounds is a significant area of research in catalysis. nih.govacs.org The development of efficient catalysts for this transformation is crucial for various industrial processes. researchgate.net While 3-Nitro-N-phenylsulfanilamide is a substrate in these reactions, its derivatives could potentially be explored as organocatalysts. For example, certain organocatalysts are used for the reduction of aromatic nitro compounds. nih.govacs.org

Furthermore, the sulfonamide nitrogen and the potential amino group (after reduction of the nitro group) can act as coordination sites for metal ions. This suggests that derivatives of 3-Nitro-N-phenylsulfanilamide could be synthesized and utilized as ligands in metal-based catalysis. The synthesis of N-aryl-beta-lactams has been shown to be catalyzed by La3+. nih.gov Sulfonamides have also been used as reagents in nickel-catalyzed cross-coupling reactions for the formation of C-N bonds. mdpi.com

Chemo-sensing and Probe Development

The unique structural characteristics of 3-Nitro-N-phenylsulphanilamide, which include a sulfonamide group, a nitro functional group, and a phenyl ring, position it as a compound of interest for potential applications in the development of functional materials, particularly in the realm of chemo-sensing and probe development. The design of molecular sensors is a sophisticated field that leverages the specific interactions between a sensor molecule and a target analyte to produce a detectable signal.

Design of Molecular Sensors for Specific Chemical Analytes

The sulfonamide functional group is a versatile platform for the design of molecular sensors. bohrium.comtandfonline.comnih.gov These sensors can operate through various mechanisms, including colorimetric or fluorescent changes upon interaction with specific ions or molecules. nih.govresearchgate.net The design of such sensors based on the this compound framework would theoretically leverage the electronic properties of its constituent groups to achieve selectivity and sensitivity for target analytes.

The fundamental principle behind the design of a molecular sensor involves the incorporation of two key components: a recognition unit (receptor) that selectively binds to the target analyte, and a signaling unit (transducer) that converts the binding event into a measurable signal. In the case of this compound, the sulfonamide moiety, with its acidic N-H proton and the potential for hydrogen bonding and coordination with metal ions, can act as a recognition site. bohrium.comresearchgate.net

The presence of the electron-withdrawing nitro group is anticipated to significantly influence the electronic properties of the molecule. This group can enhance the acidity of the sulfonamide N-H proton, making it more favorable for deprotonation upon interaction with basic anions. researchgate.net This deprotonation event can lead to a change in the internal charge transfer (ICT) characteristics of the molecule, resulting in a detectable colorimetric or fluorescent response. tandfonline.com Furthermore, the nitroaromatic functionality itself is known to be an effective electron acceptor, a property that can be exploited in the design of fluorescence quenching-based sensors for electron-rich analytes. mdpi.com

Potential Design Strategies for Analyte Detection:

The design of molecular sensors based on this compound could be tailored for the detection of various analytes, including cations, anions, and neutral molecules.

Cation Sensing: The sulfonamide group, often in conjunction with other strategically placed donor atoms, can act as a chelating site for metal ions. The binding of a metal cation would perturb the electronic structure of the molecule, leading to a change in its absorption or emission spectrum. The nitro group's electron-withdrawing nature could enhance the binding affinity and selectivity for certain metal ions. bohrium.com

Anion Sensing: The acidic proton of the sulfonamide group is a prime recognition site for anions through hydrogen bonding or deprotonation. bohrium.comresearchgate.net Anions such as fluoride (B91410), acetate (B1210297), or cyanide could interact with this site, causing a distinct optical response. The increased acidity due to the nitro group would likely enhance the sensitivity towards basic anions. researchgate.net

Neutral Molecule Sensing: The aromatic rings of this compound can participate in π-π stacking interactions with other aromatic molecules. This interaction could be the basis for sensing nitroaromatic compounds, which are common explosives. mdpi.com The fluorescence of the parent molecule could be quenched upon interaction with these electron-deficient analytes.

Hypothetical Sensor Performance Data:

While no specific research on the chemo-sensing applications of this compound has been reported, we can extrapolate potential performance characteristics based on studies of similar sulfonamide-based sensors. The following interactive table illustrates hypothetical detection parameters for different analytes, based on the principles discussed.

| Analyte | Proposed Sensing Mechanism | Potential Signal Change | Estimated Limit of Detection (LOD) |

| Copper (II) ions | Chelation by sulfonamide group | Colorimetric shift / Fluorescence quenching | 1-10 µM |

| Fluoride ions | Deprotonation of sulfonamide N-H | Color change / "Turn-on" fluorescence | 5-20 µM |

| Nitroaromatic Compounds | π-π stacking and electron transfer | Fluorescence quenching | 0.5-5 µM |

Detailed Research Findings from Related Systems:

Research on other sulfonamide derivatives provides a strong basis for the potential of this compound in sensor development. For example, fluorescent chemosensors based on sulfonamides have been developed for the selective detection of fluoride anions, where the interaction leads to deprotonation and a subsequent change in fluorescence emission. researchgate.net Similarly, sulfonamide-based sensors have demonstrated high selectivity for various metal ions, including Cu²⁺ and Zn²⁺, through coordination chemistry. bohrium.comresearchgate.net The incorporation of a nitro group has been shown to enhance the antibacterial activity of sulfonamide derivatives, and this electron-withdrawing characteristic is a key feature in the design of chemosensors that rely on modulating electronic transitions. frontiersrj.com

The development of molecular sensors is a progressive field, and the principles of activity-based sensing, which rely on chemical reactions rather than just binding, are also gaining traction. rsc.org The reactive nature of the nitro group could potentially be harnessed in such sensing paradigms. While the direct application of this compound as a chemosensor remains to be experimentally validated, its structural motifs offer a promising foundation for the rational design of novel molecular probes for a range of chemical analytes.

Advanced Analytical Method Development for Environmental or Industrial Monitoring Non Biological Contexts

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For a compound like 3-Nitro-N-phenylsulphanilamide, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are applicable, each with its own set of developmental considerations.

HPLC is a primary technique for the analysis of non-volatile or thermally labile compounds such as sulfonamides. nih.gov The development of a reliable HPLC method for this compound would involve a systematic optimization of several key parameters to achieve the desired sensitivity and selectivity.

A common approach would be reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture. wu.ac.thwu.ac.th The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases. The presence of the nitro group and the phenyl rings in this compound suggests that a C18 column would provide adequate retention. cabidigitallibrary.org

The mobile phase composition is a critical factor. A typical mobile phase for sulfonamide analysis is a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier such as formic or acetic acid to control the ionization of the analyte and improve peak shape. nih.govmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of the compound while maintaining good resolution from potential impurities. nih.gov

Detection is another key aspect. The aromatic nature of this compound makes it a strong candidate for UV-Vis detection. libretexts.org A diode-array detector (DAD) or a variable wavelength detector (VWD) could be used to monitor the absorbance at a wavelength where the compound exhibits maximum absorbance, likely in the range of 250-280 nm, which is characteristic for many aromatic nitro compounds and sulfonamides. wu.ac.thiu.edu

A hypothetical set of optimized HPLC parameters for the analysis of this compound is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 265 nm |

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. youtube.com However, sulfonamides are generally non-volatile due to their polar nature and high molecular weight. Therefore, a derivatization step is typically required to convert this compound into a more volatile and thermally stable derivative prior to GC-MS analysis. acs.org

Common derivatization reagents for compounds with amine functionalities include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The derivatization of the sulfonamide nitrogen would decrease its polarity and increase its volatility.

The GC method development would focus on optimizing the temperature program of the oven to ensure good separation of the derivatized analyte from any by-products of the derivatization reaction or other impurities. A nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, would be a suitable choice.

The mass spectrometer detector provides high selectivity and allows for the identification of the compound based on its mass spectrum. The electron ionization (EI) mode would likely be used, and the resulting fragmentation pattern would be characteristic of the derivatized this compound. For quantitative analysis, selected ion monitoring (SIM) could be employed to enhance sensitivity.

An illustrative set of GC-MS parameters for the analysis of a derivatized form of this compound is outlined in the table below.

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-550 m/z |

Spectrophotometric Quantification Methods

UV-Vis spectrophotometry is a simple and cost-effective technique that can be used for the quantification of compounds that absorb light in the ultraviolet or visible range. Aromatic nitro compounds are known to exhibit strong UV absorbance. libretexts.org

The development of a spectrophotometric method for this compound would first involve determining its absorption spectrum in a suitable solvent to identify the wavelength of maximum absorbance (λmax). The choice of solvent is important to ensure the compound is fully dissolved and stable. Due to the compound's structure, a polar organic solvent such as methanol or acetonitrile would likely be appropriate.

Once the λmax is determined, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This linear relationship allows for the quantification of the compound in unknown samples.

It is important to note that spectrophotometry is less selective than chromatographic methods. Therefore, its application in complex matrices may be limited by interferences from other absorbing species. A sample cleanup step might be necessary to remove interfering substances before measurement.

| Parameter | Condition |

|---|---|

| Instrument | UV-Vis Spectrophotometer |

| Solvent | Methanol |

| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally (e.g., ~270 nm) |

| Calibration Range | e.g., 1-20 mg/L |

| Path Length | 1 cm |

Electrochemical Detection Approaches

Electrochemical methods offer a sensitive and often portable means of detecting electroactive compounds. Both the nitroaromatic and sulfonamide moieties of this compound are electrochemically active, making this compound a good candidate for electrochemical detection. tandfonline.comnih.gov

The nitro group is readily reducible, and this electrochemical reduction can be monitored using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square wave voltammetry (SWV). acs.orgnih.gov The sulfonamide group can also undergo electrochemical oxidation.

Method development would involve the selection of a suitable working electrode. Glassy carbon electrodes (GCE) are commonly used, and their surface can be modified to enhance sensitivity and selectivity. acs.org For example, nanomaterials such as graphene or carbon nanotubes can be used to modify the electrode surface, increasing the surface area and promoting electron transfer. mdpi.com

The supporting electrolyte and its pH are critical parameters that need to be optimized, as the electrochemical behavior of the compound will be pH-dependent. A buffer solution, such as a phosphate (B84403) or acetate (B1210297) buffer, would be used to control the pH. The choice of voltammetric technique and its parameters (e.g., scan rate, pulse amplitude) would also be optimized to achieve the lowest possible detection limit.

| Parameter | Condition |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Graphene-modified Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Potential Range | -1.2 V to +0.2 V (for reduction) |

| Pulse Amplitude | 50 mV |

| Pulse Width | 50 ms |

Future Research Directions and Unexplored Avenues

High-Throughput Computational Screening for Novel Chemical Properties

High-throughput computational screening (HTCS) offers a powerful and efficient approach to exploring the vast chemical space surrounding 3-Nitro-N-phenylsulfanilamide. By leveraging computational models, researchers can predict a wide range of properties for hypothetical derivatives without the need for immediate synthesis, thus accelerating the discovery of novel functionalities. enamine.net

Future research should focus on developing and validating quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models specifically tailored for nitro-substituted sulfonamides. These models can be trained on existing experimental data for related compounds to predict various properties of new virtual derivatives of 3-Nitro-N-phenylsulfanilamide.

Table 1: Hypothetical High-Throughput Computational Screening Protocol

| Step | Description | Computational Tools | Predicted Properties |

|---|---|---|---|

| 1 | Virtual Library Generation | RDKit, ChemAxon | A diverse library of 3-Nitro-N-phenylsulfanilamide derivatives with varied substituents on the phenyl rings. |